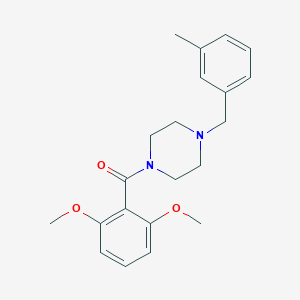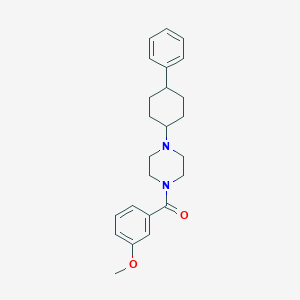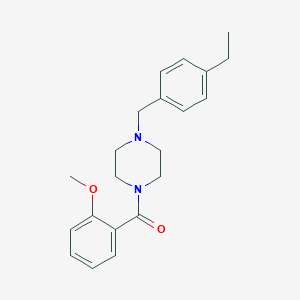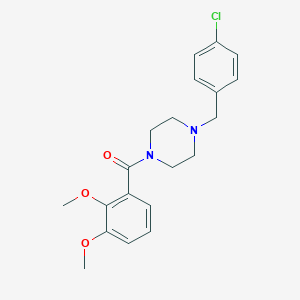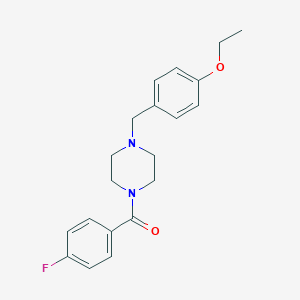![molecular formula C20H20ClF3N2O2 B247536 1-[(4-Chlorophenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247536.png)
1-[(4-Chlorophenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine, commonly known as CTB or CPTP, is a chemical compound with potential applications in scientific research. It is a piperazine derivative that has been synthesized for its ability to modulate certain biological processes.
Wirkmechanismus
The mechanism of action of CTB involves its interaction with the dopamine D2 receptor and the sigma-1 receptor. CTB has been shown to act as a partial agonist at the dopamine D2 receptor, meaning it can both activate and inhibit the receptor depending on the context. At the sigma-1 receptor, CTB has been shown to act as an agonist, meaning it activates the receptor. The exact mechanisms by which CTB modulates these receptors are still being studied, but it is thought to involve changes in receptor conformation and downstream signaling pathways.
Biochemical and Physiological Effects:
CTB has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate dopamine release in the brain, which can affect mood, motivation, and reward processing. CTB has also been shown to modulate calcium signaling in neurons, which can affect neuronal excitability and synaptic plasticity. Additionally, CTB has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CTB has several advantages for lab experiments. It is a well-characterized compound with high purity and yield, making it easy to obtain and use in experiments. Additionally, its ability to modulate specific receptors makes it a valuable tool for studying the role of those receptors in various physiological and pathological processes. However, CTB also has some limitations. Its effects can be context-dependent, meaning they may vary depending on the experimental conditions. Additionally, its effects on other receptors and signaling pathways are not well understood, which can make interpretation of results more difficult.
Zukünftige Richtungen
There are several future directions for CTB research. One area of interest is its potential therapeutic applications in neurological disorders such as addiction, depression, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanisms by which CTB modulates dopamine and sigma-1 receptors, as well as its effects on other receptors and signaling pathways. Finally, CTB could be used as a tool for developing new drugs that target these receptors, potentially leading to more effective and targeted therapies for various disorders.
Synthesemethoden
The synthesis of CTB involves a series of chemical reactions that result in the formation of the piperazine derivative. The starting materials include 4-chlorophenol, 2-(trifluoromethyl)benzyl chloride, and piperazine. The reaction proceeds through several steps, including acetylation and nucleophilic substitution, to yield the final product. The synthesis of CTB has been optimized for high yield and purity, making it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
CTB has been used in scientific research for its ability to modulate certain biological processes. Specifically, it has been shown to interact with the dopamine D2 receptor and the sigma-1 receptor, both of which are involved in various physiological and pathological processes. CTB has been used to study the role of these receptors in addiction, depression, and other disorders. Additionally, CTB has been used to study the effects of dopamine and sigma-1 receptor modulation on neuronal activity and behavior.
Eigenschaften
Produktname |
1-[(4-Chlorophenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine |
|---|---|
Molekularformel |
C20H20ClF3N2O2 |
Molekulargewicht |
412.8 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H20ClF3N2O2/c21-16-5-7-17(8-6-16)28-14-19(27)26-11-9-25(10-12-26)13-15-3-1-2-4-18(15)20(22,23)24/h1-8H,9-14H2 |
InChI-Schlüssel |
UMWIZWHPVGMTDU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)COC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)COC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247453.png)
![1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247454.png)
![1'-(Bicyclo[2.2.1]hept-2-yl)-4-methyl-1,4'-bipiperidine](/img/structure/B247456.png)
![1-(4-Ethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247457.png)
![3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247460.png)

![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B247464.png)

